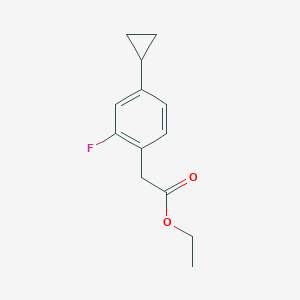

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate is an organic compound that belongs to the class of esters It features a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-Cyclopropyl-2-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-Cyclopropyl-2-fluorophenyl)acetic acid+EthanolH2SO4Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.

Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Hydrolysis: 2-(4-Cyclopropyl-2-fluorophenyl)acetic acid and ethanol.

Reduction: 2-(4-Cyclopropyl-2-fluorophenyl)ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate has several applications in scientific research:

Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs that target specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-Fluorophenyl)acetate

- Ethyl 2-(4-Cyclopropylphenyl)acetate

- Ethyl 2-(4-Chlorophenyl)acetate

Uniqueness

Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination of structural features can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and a comprehensive analysis of its effects.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and fluorophenyl substituents, which may contribute to its biological activity. The presence of these groups can influence the compound's interaction with biological targets, enhancing its efficacy against various diseases.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on several cancer cell lines, including melanoma and pancreatic cancer. The compound demonstrated significant antiproliferative activity, with IC50 values indicating strong efficacy against these malignancies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma (A375) | 5.0 | Apoptosis induction |

| Pancreatic (PANC-1) | 4.5 | Cell cycle arrest |

| Chronic Myeloid Leukemia (K562) | 3.8 | Apoptosis and G0/G1 arrest |

Case Study: Efficacy in Animal Models

In vivo studies using xenograft models have shown that this compound significantly reduces tumor growth. One study reported a reduction in tumor volume by approximately 60% after treatment over four weeks, suggesting robust antitumor activity.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary bioassays revealed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The introduction of halogen substituents has been shown to enhance the antimicrobial activity of similar compounds, indicating a potential structure-activity relationship that warrants further investigation.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in sensitive cell lines, preventing proliferation.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to increased permeability and eventual cell death.

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate |

InChI |

InChI=1S/C13H15FO2/c1-2-16-13(15)8-11-6-5-10(7-12(11)14)9-3-4-9/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

ZTCFIUSIOXNFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C2CC2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.